N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide
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Overview
Description
N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide is a chemical compound belonging to the carbazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide typically involves the following steps:
Formation of 1,2,3,4-Tetrahydrocarbazole: This is achieved through the reduction of carbazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The 1,2,3,4-tetrahydrocarbazole undergoes oxidation to form 1-oxo-1,2,3,4-tetrahydrocarbazole.
Acetylation: The resulting compound is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the carbazole ring structure.
Reduction: Reduction reactions can be used to convert the carbazole derivatives to simpler structures.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include various carbazole derivatives with different functional groups, which can be used for further research and applications.
Scientific Research Applications
N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other carbazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide is unique due to its specific structure and properties. Similar compounds include other carbazole derivatives such as:
Carbazole: The parent compound with a similar core structure.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole.
1-Oxo-1,2,3,4-tetrahydrocarbazole: An oxidized form of 1,2,3,4-tetrahydrocarbazole.
These compounds share similarities in their core structure but differ in their functional groups and biological activities.
Properties
IUPAC Name |
N-(8-oxo-5,6,7,9-tetrahydrocarbazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8(17)15-9-5-6-12-11(7-9)10-3-2-4-13(18)14(10)16-12/h5-7,16H,2-4H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGHNNHEJLTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC3=C2CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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